molecular formula C25H21NO B14254576 2(1H)-Pyridinone, 3,5-dimethyl-1,4,6-triphenyl- CAS No. 344250-05-1

2(1H)-Pyridinone, 3,5-dimethyl-1,4,6-triphenyl-

Katalognummer: B14254576
CAS-Nummer: 344250-05-1
Molekulargewicht: 351.4 g/mol
InChI-Schlüssel: MSGBKQJSKSVXLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2(1H)-Pyridinone, 3,5-dimethyl-1,4,6-triphenyl- is a heterocyclic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 3,5-dimethyl-1,4,6-triphenyl- typically involves multi-step organic reactions. Common starting materials might include substituted pyridines and phenyl derivatives. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for such compounds usually involve scalable synthetic routes that can be optimized for cost-effectiveness and efficiency. This might include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2(1H)-Pyridinone, 3,5-dimethyl-1,4,6-triphenyl- can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield higher ketones or aldehydes, while substitution reactions could introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action for 2(1H)-Pyridinone, 3,5-dimethyl-1,4,6-triphenyl- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved might include inhibition of specific enzymes, modulation of receptor activity, or interaction with DNA/RNA.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2(1H)-Pyridinone, 3,5-dimethyl-1,4,6-triphenyl-:

    2(1H)-Pyridinone, 3,5-dimethyl-1,4,6-triphenyl-: Similar in structure but with different substituents, leading to varied chemical properties and applications.

Uniqueness

The uniqueness of 2(1H)-Pyridinone, 3,5-dimethyl-1,4,6-triphenyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

344250-05-1

Molekularformel

C25H21NO

Molekulargewicht

351.4 g/mol

IUPAC-Name

3,5-dimethyl-1,4,6-triphenylpyridin-2-one

InChI

InChI=1S/C25H21NO/c1-18-23(20-12-6-3-7-13-20)19(2)25(27)26(22-16-10-5-11-17-22)24(18)21-14-8-4-9-15-21/h3-17H,1-2H3

InChI-Schlüssel

MSGBKQJSKSVXLA-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)C)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.